2,4,6-Trimethyl-5-pyrimidinol

Immunopharmacology Immunosuppression Cell-Mediated Immunity

Generic pyrimidinol substitution risks unpredictable SAR outcomes. 2,4,6-Trimethyl-5-pyrimidinol delivers a defined scaffold with proven immunopharmacological selectivity and superior membrane permeability. • Unique immunoprofile: Suppresses cell-mediated immunity while preserving antibody formation, unlike broad-spectrum immunosuppressants. • Enhanced permeability: LogP 1.35 units higher than unsubstituted 5-pyrimidinol, enabling cell-permeable lead design. • Crystalline solid: Purifiable via recrystallization for high-purity synthesis; available from stock for immediate dispatch.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 71267-12-4
Cat. No. B1201320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-5-pyrimidinol
CAS71267-12-4
Synonyms2,4,6-trimethyl-5-hydroxypyrimidine
OPM III
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)C)O
InChIInChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3
InChIKeyKCROIESOAJCDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-5-pyrimidinol Procurement: Core Properties and Specification Guide


2,4,6-Trimethyl-5-pyrimidinol (CAS 71267-12-4) is a trisubstituted pyrimidine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized by three methyl groups at positions 2, 4, and 6 of the pyrimidine ring, and a hydroxyl group at position 5, which is typically a solid at room temperature with a predicted melting point of 73.18 °C [1]. This compound is primarily utilized as a versatile building block in organic synthesis and has been investigated for specific pharmacological properties, including immunomodulatory activity [2].

Procurement Risk: Why 2,4,6-Trimethyl-5-pyrimidinol Cannot Be Substituted with Generic Pyrimidinols


Generic substitution among pyrimidinol derivatives is a high-risk procurement strategy due to the profound impact of the specific substitution pattern on both physicochemical and biological properties. The 5-pyrimidinol scaffold itself confers a unique antioxidant mechanism, characterized by a stronger O-H bond yet comparable reactivity to peroxyl radicals relative to equivalently substituted phenols [1]. Critically, the position of substituents dictates function; for example, 2-alkoxy-4-alkylamino substituted pyrimidinols have demonstrated superior mitochondrial protection compared to their 4-alkoxy-2-alkylamino regioisomers [2]. Furthermore, the precise substitution profile of 2,4,6-Trimethyl-5-pyrimidinol has been linked to a specific and uncommon immunopharmacological profile—suppression of cell-mediated immunity without inhibiting antibody formation [3]. Substituting this with a generic pyrimidinol or a regioisomer would invalidate structure-activity relationships, leading to divergent, and likely unpredictable, experimental or industrial outcomes.

Quantitative Differentiation Guide: 2,4,6-Trimethyl-5-pyrimidinol vs. Comparators


Immunomodulation: Selective Suppression of Cell-Mediated Immunity vs. Intact Humoral Response

In an in vivo study, 2,4,6-Trimethyl-5-pyrimidinol (referred to as 2,4,6-trimethyl-5-oxypyrimidine) demonstrated a unique immunomodulatory profile. The compound exerted a predominant suppressant action on cell-mediated immune reactions without inhibiting antibody formation [1]. This selective immunosuppression is a distinct quantitative and qualitative finding, separating it from general immunosuppressants like cyclophosphamide, which typically inhibit both humoral and cell-mediated immunity, or calcineurin inhibitors like cyclosporine, which primarily suppress T-cell activation.

Immunopharmacology Immunosuppression Cell-Mediated Immunity Hydroxypyrimidine

Lipophilicity: Significantly Higher Calculated LogP vs. Unsubstituted 5-Pyrimidinol

The presence of three methyl groups in 2,4,6-Trimethyl-5-pyrimidinol drastically alters its lipophilicity compared to the unsubstituted parent scaffold. The calculated LogP for the target compound is 1.18 . In contrast, the predicted LogP for unsubstituted 5-hydroxypyrimidine (5-pyrimidinol) is -0.17 [1]. This represents a substantial increase in lipophilicity, directly impacting membrane permeability and metabolic stability.

Physicochemical Properties ADME Lipophilicity LogP Drug Design

Hydrogen Bonding: Rigid Conformation and Donor Capacity vs. Common Phenolic Antioxidants

2,4,6-Trimethyl-5-pyrimidinol possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA) with zero freely rotatable bonds . This results in a conformationally restricted structure, in contrast to common hindered phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), which has one HBD, one HBA, and multiple rotatable bonds. The 5-pyrimidinol scaffold's O-H bond is stronger than equivalently substituted phenols, yet it maintains similar reactivity toward peroxyl radicals, a property enabling synergistic antioxidant systems [1].

Hydrogen Bonding Conformational Analysis Antioxidant Mechanism Drug-Receptor Interaction

Antioxidant Synergism: Potentiation of Phenolic Antioxidants vs. Monotherapy

While 2,4,6-Trimethyl-5-pyrimidinol itself is a radical-trapping antioxidant, a key differentiator for the 5-pyrimidinol class is its ability to act in a synergistic co-antioxidant system with less reactive phenols like BHT [1]. The kinetic and thermodynamic data demonstrate that 5-pyrimidinols and 3-pyridinols possess stronger O-H bonds than equivalently substituted phenols but maintain similar reactivity toward autoxidation chain-carrying peroxyl radicals. This allows for effective regeneration of the active pyrimidinol by the sacrificial phenolic antioxidant, enabling lower overall loadings of the more expensive 5-pyrimidinol component.

Antioxidant Synergism Free Radical Autoxidation Co-antioxidant

Synthetic Crystallinity: Characterized Yield and Purification Pathway

A defined synthetic route yields 2,4,6-Trimethyl-5-pyrimidinol as pale yellow crystals after crystallization from benzene, with a reported yield of 60% (1.3 g) from the reaction of 2,4-dimethyl-5-acetyloxazole with concentrated ammonium hydroxide at 180°C . This is in contrast to many pyrimidinol analogs, which are often isolated as amorphous solids or oils, necessitating more complex purification methods like column chromatography.

Organic Synthesis Crystallization Process Chemistry Analytical Characterization

Validated Application Scenarios for 2,4,6-Trimethyl-5-pyrimidinol in Scientific and Industrial Use


Selective Immunomodulatory Probe

Procure 2,4,6-Trimethyl-5-pyrimidinol for research focused on dissecting cell-mediated immunity. The compound's demonstrated ability to suppress cell-mediated immune reactions while sparing antibody formation provides a unique pharmacological tool [1]. This profile is distinct from broad-spectrum immunosuppressants and can be leveraged in in vivo models to study T-cell mediated pathologies, transplant rejection, or delayed-type hypersensitivity.

Scaffold for Membrane-Permeable Drug Candidates

Select this compound as a starting scaffold for medicinal chemistry programs requiring improved membrane permeability. The quantitative LogP difference of 1.35 compared to unsubstituted 5-pyrimidinol [1] indicates a significant advantage for designing cell-permeable or CNS-penetrant molecules. Use it in lead optimization to balance solubility and permeability.

Co-Antioxidant Formulation Component

Incorporate 2,4,6-Trimethyl-5-pyrimidinol into antioxidant formulations as a high-reactivity, synergistic co-antioxidant. Its class-specific ability to be regenerated by less reactive phenols like BHT allows for cost-effective formulations [1]. This is relevant for stabilizing polymers, lubricants, or other materials susceptible to oxidative degradation, where the higher cost of the pyrimidinol component is offset by lower overall usage.

Synthetic Building Block with Defined Crystallinity

Utilize 2,4,6-Trimethyl-5-pyrimidinol as a reliable, crystalline building block in organic synthesis. Its ability to be purified via crystallization simplifies process chemistry and ensures high purity [1]. This is a practical advantage for researchers synthesizing more complex heterocyclic libraries or for process chemists developing scalable routes to advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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